(iodo-125I)RTI-55
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(iodo-125I)RTI-55, also known as iometopane, is a phenyltropane-based psychostimulant used primarily in scientific research. This compound is a non-selective dopamine reuptake inhibitor derived from methylecgonidine. It is particularly notable for its use in mapping the distribution of dopamine and serotonin transporters in the brain through single-photon emission computed tomography (SPECT) imaging .
Preparation Methods
The synthesis of (iodo-125I)RTI-55 involves the iodination of RTI-55, a phenyltropane derivative. The iodination process typically employs oxidative techniques using reagents such as IODO-GEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) to introduce the iodine-125 isotope into the compound . This method is preferred due to its rapid reaction time, simplicity, and high incorporation of radioactivity with minimal oxidative damage to the compound .
Chemical Reactions Analysis
(iodo-125I)RTI-55 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The iodination process itself is a substitution reaction where the iodine-125 isotope replaces a hydrogen atom on the phenyl ring.
Scientific Research Applications
(iodo-125I)RTI-55 is extensively used in scientific research, particularly in the following areas:
Mechanism of Action
(iodo-125I)RTI-55 functions as a potent ligand for dopamine and serotonin transporters. It binds with high affinity to these transporters, inhibiting the reuptake of dopamine and serotonin, thereby increasing their levels in the synaptic cleft . This mechanism is crucial for its use in imaging studies to map transporter distributions in the brain.
Comparison with Similar Compounds
(iodo-125I)RTI-55 is compared with other phenyltropane derivatives such as RTI-31, RTI-51, and WIN 35,428. While RTI-31 is predominantly dopaminergic, this compound has a higher affinity for serotonin transporters due to the presence of the iodine atom . This unique property makes it more suitable for studies involving both dopamine and serotonin transporters.
Similar compounds include:
RTI-31: Predominantly dopaminergic with lower affinity for serotonin transporters.
RTI-51: Similar to RTI-31 but with different binding affinities.
WIN 35,428: Another phenyltropane derivative with high affinity for dopamine transporters
Properties
CAS No. |
144275-73-0 |
---|---|
Molecular Formula |
C16H20INO2 |
Molecular Weight |
383.24 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-(125I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-2 |
InChI Key |
SIIICDNNMDMWCI-LRRSBLKXSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[125I])C(=O)OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.